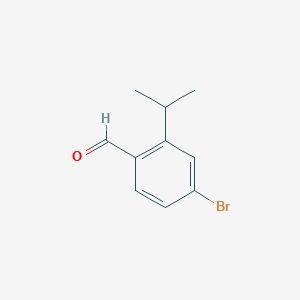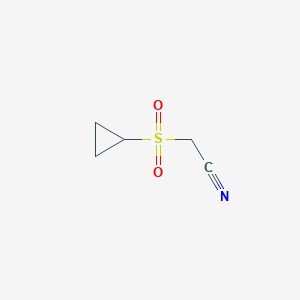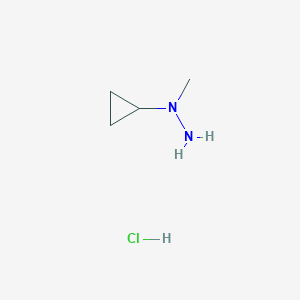
1-Cyclopropyl-1-methylhydrazine hydrochloride
Descripción general
Descripción
1-Cyclopropyl-1-methylhydrazine hydrochloride (CPMH) is a chemical compound with the molecular formula C4H11ClN2 and a molecular weight of 122.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of CPMH consists of a cyclopropyl group attached to a methylhydrazine group . The InChI code for CPMH is 1S/C4H10N2.ClH/c1-6(5)4-2-3-4;/h4H,2-3,5H2,1H3;1H .Physical And Chemical Properties Analysis
CPMH is a powder that is stored at temperatures below -10 degrees Celsius . The compound has a molecular weight of 122.60 .Aplicaciones Científicas De Investigación
Bioorthogonal Chemistries and Biomolecule Tagging
Research on isomeric cyclopropenes has demonstrated unique bioorthogonal reactivities, offering a promising avenue for tagging biomolecules in complex environments. This approach allows for concurrent studies of multiple biomolecules, highlighting the potential of cyclopropyl-containing compounds in bioorthogonal chemistry and cellular studies (Kamber et al., 2013).
Synthesis of Tryptamine and Pyrazole Derivatives
Cyclopropylketone arylhydrazones have been used to synthesize tryptamine derivatives, showcasing the utility of cyclopropyl and hydrazine functional groups in the synthesis of complex organic molecules with potential pharmacological applications (Salikov et al., 2017). Similarly, reactions of cyanoacetylhydrazine with chloroacetyl chloride have led to novel pyrazole derivatives with anti-tumor activities, indicating the therapeutic research potential of hydrazine derivatives (Mohareb et al., 2012).
Enzyme Inhibition and Anticancer Research
The study of 1,2-cyclopropyl carbohydrates has explored their bioactivity against cancer cell lines, suggesting that these compounds may function through an enzymatic cyclopropane ring-opening reaction. This research direction indicates the potential use of cyclopropyl compounds in developing pharmaceuticals or as probes in protein trafficking, with implications for cancer therapy and understanding cellular mechanisms (Lassueur, 2015).
Metal-Free Synthesis of Carbazoles
The development of metal-free conditions for synthesizing carbazoles from cyclohexanones and arylhydrazine hydrochlorides highlights an environmentally friendly approach to producing complex organic molecules. This method demonstrates the versatility of hydrazine derivatives in organic synthesis, potentially relevant to the synthesis or research involving 1-Cyclopropyl-1-methylhydrazine hydrochloride (Xiao et al., 2012).
Safety and Hazards
CPMH is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with CPMH include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .
Propiedades
IUPAC Name |
1-cyclopropyl-1-methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-6(5)4-2-3-4;/h4H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVELSXFXJWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803599-58-7 | |
| Record name | 1-cyclopropyl-1-methylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




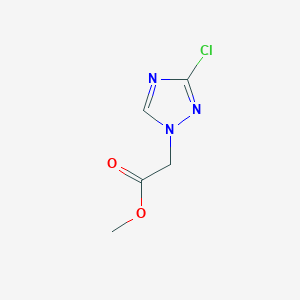
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
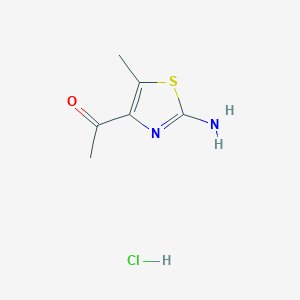
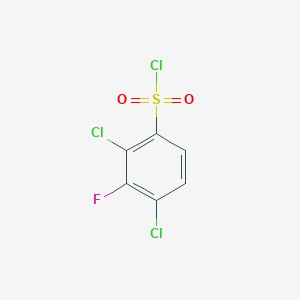

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)
